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Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes multiple aromatic rings, halogen substituents, and functional groups such as hydroxyl, ethoxy, and carboxylate. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of Substituents: The chloro, ethoxy, and hydroxyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, ethylating agents, and hydroxylating agents.
Cyclohexylation: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction using cyclohexyl halides in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino or thio derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biology
Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it could induce apoptosis in cancer cells.
Medicine
Explored as a therapeutic agent for diseases due to its bioactive properties. Its mechanism of action may involve:
- Enzyme Interaction : Inhibiting or activating enzymes involved in metabolic pathways.
- Receptor Modulation : Influencing cellular signaling through receptor activity.
- Gene Expression Alteration : Affecting genes related to its biological effects.
Industry
Utilized in the development of new materials and chemical products, particularly in pharmaceuticals and agrochemicals where its unique properties can enhance product efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research demonstrated that the compound reduced inflammatory markers in vitro by modulating NF-kB signaling pathways. This finding supports its exploration as a treatment for chronic inflammatory conditions.
Case Study 3: Anticancer Properties
In vitro studies indicated that the compound could induce apoptosis in breast cancer cells through mitochondrial pathway activation. Further research is required to evaluate its efficacy in vivo.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxylate: Used in the synthesis of various pharmaceuticals.
Hydroxychloroquine: Used for its anti-inflammatory and immunomodulatory effects.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33Cl2NO5/c1-3-38-26-16-20(13-23(33)30(26)36)28-27(31(37)39-22-7-5-4-6-8-22)17(2)34-24-14-19(15-25(35)29(24)28)18-9-11-21(32)12-10-18/h9-13,16,19,22,28,34,36H,3-8,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZLKMXJVFFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC5CCCCC5)C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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